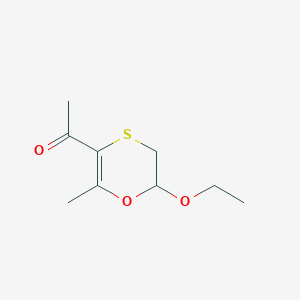
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 6-EtO-DMT, and it belongs to the class of tryptamines. It has a unique chemical structure that makes it a promising candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of 6-EtO-DMT is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various neurotransmitters, including dopamine and glutamate. Therefore, the activation of this receptor by 6-EtO-DMT can lead to changes in neurotransmitter release and neuronal activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-EtO-DMT are still being studied. However, it has been shown to induce psychedelic effects in humans, including altered perception, thought, and emotion. It is also believed to have a shorter duration of action compared to other tryptamines such as DMT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-EtO-DMT is its high affinity for the serotonin 5-HT2A receptor, which makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, one of the limitations is its limited availability and high cost, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for the study of 6-EtO-DMT. One potential direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on neurotransmitter release and neuronal activity. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 6-EtO-DMT is a promising compound that has gained significant attention in the field of scientific research. Its high affinity for the serotonin 5-HT2A receptor makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, further research is needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-EtO-DMT is a complex process that involves several steps. The first step involves the reaction of 2-methyl-1,4-oxathiin-3-ylamine with ethyl iodide to form 2-methyl-1,4-oxathiin-3-yl ethylamine. This intermediate is then reacted with sodium hydride and ethyl oxalate to form 6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-one. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal to form 6-EtO-DMT.
Aplicaciones Científicas De Investigación
6-EtO-DMT has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Therefore, 6-EtO-DMT can be used to study the role of this receptor in various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
Número CAS |
152420-84-3 |
|---|---|
Nombre del producto |
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) |
Fórmula molecular |
C9H14O3S |
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
1-(2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)ethanone |
InChI |
InChI=1S/C9H14O3S/c1-4-11-8-5-13-9(6(2)10)7(3)12-8/h8H,4-5H2,1-3H3 |
Clave InChI |
JDHUXOUAPDTLRL-UHFFFAOYSA-N |
SMILES |
CCOC1CSC(=C(O1)C)C(=O)C |
SMILES canónico |
CCOC1CSC(=C(O1)C)C(=O)C |
Sinónimos |
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



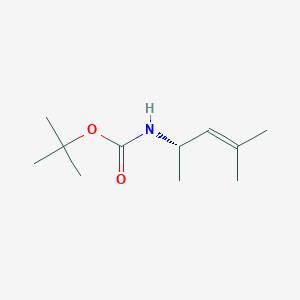
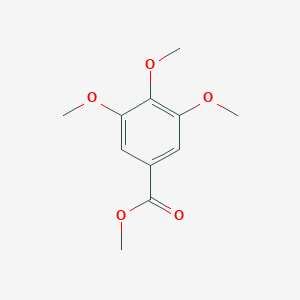
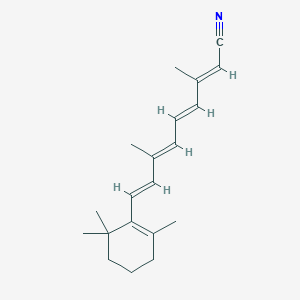
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
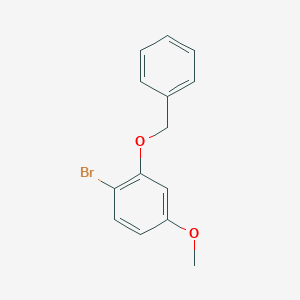
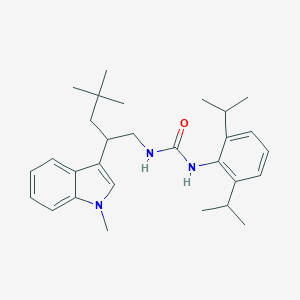
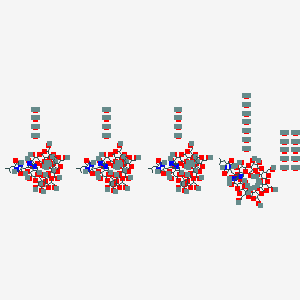
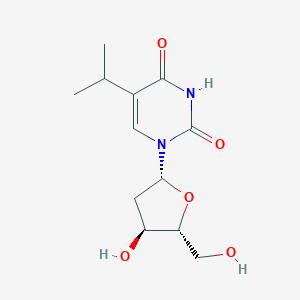
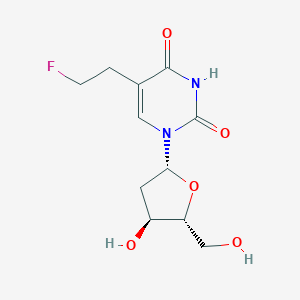
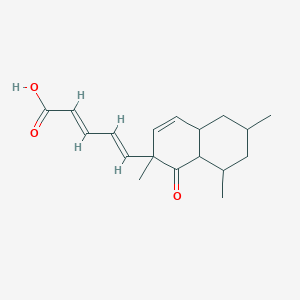
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
